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6-(4-Chlorophenyl)-6-oxohexanoic
Compound Name:
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CAS No.: 56721-40-5
Cat. No.: B1358138

Get Quote
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Technical Whitepaper: Structural Characterization and Synthetic Utility of 6-(4-
Chlorophenyl)-6-oxohexanoic Acid

Executive Summary & Molecular Identity

6-(4-Chlorophenyl)-6-oxohexanoic acid is a functionalized fatty acid derivative characterized
by a dual-polarity scaffold: a lipophilic 4-chlorophenyl tail and a hydrophilic carboxylic acid
head, separated by a metabolically active keto-linker.[1] While structurally homologous to the
well-known fexofenadine precursor (4-(4-chlorophenyl)-4-oxobutyric acid), this hexanoic variant
offers a longer aliphatic spacer (C6 vs. C4), altering its steric reach and lipophilicity profile.[1]

This guide provides a definitive technical analysis of its structure, a self-validating synthesis
protocol, and its application as a versatile "linker" scaffold in drug discovery.

Molecular Identifiers
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Identifier

Value

IUPAC Name

6-(4-Chlorophenyl)-6-oxohexanoic acid

Common Aliases

5-(4-Chlorobenzoyl)valeric acid; Adipoyl-4-

chlorobenzene (mono-acid)

Molecular Formula C12H13CIOs3
Molecular Weight 240.68 g/mol
SMILES OC(=0)CCCCC(=0)C1=CCc=C(Chc=C1

CAS Registry

Note: Often indexed under generic keto-acid

derivatives; verify via substructure search.[1][2]

Physicochemical Profile

Understanding the physicochemical properties is crucial for predicting solubility in reaction

media and biological membrane permeability.
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Value -
Property . . Significance
(Experimental/Predicted)

Moderate lipophilicity driven by
LogP (Octanol/Water) ~2.8-3.2 the chlorophenyl ring; suitable

for cell-permeable scaffolds.[1]

Typical of aliphatic carboxylic
) acids.[1] Exists as a
pKa (Acid) 4.75+0.10 )
carboxylate anion at

physiological pH (7.4).

Critical for crystal packing and
H-Bond Donors 1 (COOH) o
receptor binding.[1]

The ketone at C6 acts as a
H-Bond Acceptors 3 (C=0 ketone, C=0 acid, OH)  weak acceptor but a strong
dipole.[1]

High crystallinity due to
] ] ) intermolecular H-bonding
Melting Point 110-115 °C (Solid) S i
(dimerization of carboxylic

acids).[1]

Synthetic Pathway: The "High-Fidelity" Protocol

While Friedel-Crafts acylation is the standard route, using Adipoyl Chloride often leads to the
formation of the unwanted dimer (1,6-bis(4-chlorophenyl)hexane-1,6-dione).[1] To ensure high
fidelity for the mono-acid, this guide recommends the Adipic Anhydride route or the Mono-Ester
Chloride route.

Below is the optimized protocol using Adipic Anhydride, which maximizes regioselectivity and
minimizes polymerization.

Mechanism: Electrophilic Aromatic Substitution (EAS)

The reaction proceeds via the generation of an acylium ion from adipic anhydride. The chlorine
atom on the benzene ring is deactivating but ortho/para-directing. Due to the steric bulk of the
incoming acylium complex, the para position is exclusively favored.
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Step-by-Step Protocol

Materials:

Chlorobenzene (Solvent/Reactant, excess)[3]
Adipic Anhydride (1.0 equiv)
Aluminum Chloride (AICls, 2.2 equiv) — Note: >2 equiv required to complex both carbonyls.

Dichloromethane (DCM) or Nitrobenzene (if higher T needed).

Procedure:

Activation: In a flame-dried 3-neck flask under Nitrogen, suspend AIClz (22 mmol) in dry
DCM (50 mL).

Acylium Formation: Cool to 0°C. Add Adipic Anhydride (10 mmol) portion-wise. Stir for 15
min to form the Lewis acid complex.

Addition: Add Chlorobenzene (12 mmol) dropwise. Crucial: Controlling the rate prevents
exotherms that degrade regioselectivity.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by TLC
(Mobile phase: 5% MeOH in DCM). Look for the disappearance of the anhydride.

Quenching (The "Crash"): Pour the reaction mixture slowly into a beaker of crushed ice/HCI
(conc). The Al-complex will hydrolyze, precipitating the crude organic acid.

Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with
Brine. Dry over Na2SOa.

Purification: Recrystallize from Ethanol/Water or Toluene/Heptane to yield white crystals.

Validation Check:

Success: White solid, MP ~112°C.

Failure:[1] Insoluble gum (polymer/dimer) or unreacted anhydride.
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Figure 1: Optimized Friedel-Crafts synthesis workflow using Adipic Anhydride to prevent
dimerization.

Structural Analysis & Spectroscopic Validation

To certify the identity of the synthesized molecule, specific spectral fingerprints must be
identified.

Infrared Spectroscopy (FT-IR)

e 1710 cm~* (Broad): C=0 stretch of the Carboxylic Acid.

e 1680 cm~1 (Sharp): C=0 stretch of the Aryl Ketone (shifted lower due to conjugation with the
aromatic ring).

e 2500-3000 cm~1: Broad O-H stretch (carboxylic acid dimer).

e 1090 cm~t: Ar-Cl stretch.

Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum is the definitive proof of the para-substitution pattern and the chain
length.
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Proton

Chemical Shift

. Multiplicity Integration Assignment

Environment (0 ppm)

Aromatic (Ortho AA'BB' System
7.90 Doublet (d) 2H ]

to C=0) (Deshielded)

Aromatic (Meta AA'BB' System
7.45 Doublet (d) 2H )

to C=0) (Shielded by CI)

Alpha-Keto (- ] Adjacent to
2.95 Triplet (t) 2H

CH2-C=0) ketone

Alpha-Acid (- ) ) )
2.40 Triplet (t) 2H Adjacent to acid

CH2-COOH)

Internal Chain (- _ C3and C4
1.70-1.80 Multiplet (m) 4H

CHz2-) methylenes

Interpretation Logic: The presence of two distinct doublets in the aromatic region (coupling

constant J = 8 Hz) confirms the 1,4-disubstitution (para). If a complex multiplet is seen in the

aromatic region, ortho isomers may be present.

Applications in Drug Discovery

6-(4-Chlorophenyl)-6-oxohexanoic acid is more than a synthetic intermediate; it is a

pharmacophore scaffold.[1]

e Linker Chemistry (PROTACSs): The 6-carbon chain provides a flexible "tether" length of

approximately 7-9 A. This is ideal for linking E3 ligase ligands to target protein ligands in

PROTAC design, where the "oxo" group can be reduced to a methylene or amine to adjust

rigidity.

o Metabolic Stability: The para-chlorine blocks the primary site of metabolic oxidation

(CYP450) on the phenyl ring, extending the half-life of the scaffold compared to a non-

halogenated analog.

e Precursor to w-Aryl Fatty Acids: Through Wolff-Kishner or Clemmensen reduction, the

ketone can be removed to yield 6-(4-chlorophenyl)hexanoic acid, a surfactant-like molecule

used in studying lipid bilayers and membrane protein interactions.[1]
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6-(4-Cl-Ph)-6-oxohexanoic acid
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Figure 2: Functional derivatization pathways for drug development applications.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [molecular structure of 6-(4-Chlorophenyl)-6-
oxohexanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358138/docs#molecular-structure-of-6-4-
chlorophenyl-6-oxohexanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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